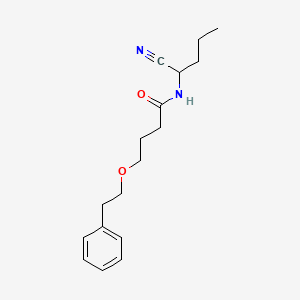
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide, commonly known as 'PB-22', is a synthetic cannabinoid that is structurally similar to the psychoactive component found in marijuana. PB-22 has gained significant attention in recent years due to its use in scientific research as a tool to study the endocannabinoid system and its potential therapeutic applications.
科学的研究の応用
PB-22 has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. PB-22 has been found to bind to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for mediating the effects of cannabinoids. This binding activity has been used to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and chronic pain.
作用機序
PB-22 acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This means that it binds to these receptors and activates them, but not to the same extent as natural cannabinoids such as THC. PB-22 has been found to have a higher affinity for the CB2 receptor than the CB1 receptor, which may explain its potential therapeutic applications in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. These effects are believed to be mediated by the activation of the CB1 and CB2 receptors in the endocannabinoid system. PB-22 has also been found to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
実験室実験の利点と制限
One of the main advantages of PB-22 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more specific and controlled manner. However, the use of PB-22 in lab experiments is limited by its potential toxicity and lack of information on its long-term effects. Additionally, the synthesis of PB-22 is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on PB-22, including its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and chronic pain. Additionally, further studies are needed to investigate the long-term effects of PB-22 and its potential toxicity. The development of new synthetic cannabinoids with improved selectivity and safety profiles may also be an area of future research. Finally, the use of PB-22 in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
合成法
PB-22 is synthesized through a multi-step process that involves the reaction of 4-(2-phenylethoxy)butanoyl chloride with 1-cyanobutane in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of PB-22 is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(14-18)19-17(20)10-6-12-21-13-11-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIODDJCYQBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)

![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2922251.png)
![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)
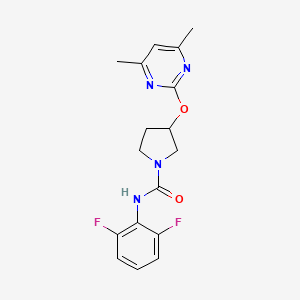

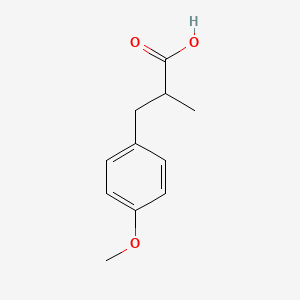
![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2922258.png)
![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)
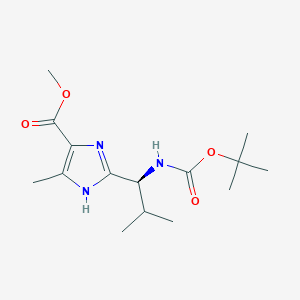
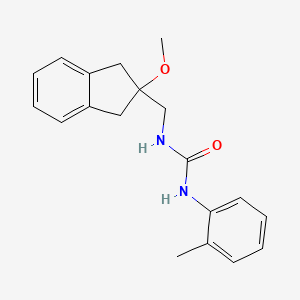
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)